molecular formula C6H12N2S2 B496716 N-methylthiomorpholine-4-carbothioamide

N-methylthiomorpholine-4-carbothioamide

Cat. No.: B496716
M. Wt: 176.3g/mol
InChI Key: DUHZNOCQSXDGFW-UHFFFAOYSA-N
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Description

N-methylthiomorpholine-4-carbothioamide is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholine ring (containing one sulfur and one nitrogen atom) and a carbothioamide (-N-C(=S)-) functional group. While direct literature on this specific compound is sparse, its structural analogs, such as thiocarbamates and carbothioamides, are well-studied for their biological activities (e.g., anticancer, antimicrobial) and crystallographic properties . The thiomorpholine core may enhance solubility and metabolic stability compared to simpler carbothioamides, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H12N2S2

Molecular Weight

176.3g/mol

IUPAC Name

N-methylthiomorpholine-4-carbothioamide

InChI

InChI=1S/C6H12N2S2/c1-7-6(9)8-2-4-10-5-3-8/h2-5H2,1H3,(H,7,9)

InChI Key

DUHZNOCQSXDGFW-UHFFFAOYSA-N

SMILES

CNC(=S)N1CCSCC1

Canonical SMILES

CNC(=S)N1CCSCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences between N-methylthiomorpholine-4-carbothioamide and related compounds are summarized below:

Compound Functional Groups Core Structure Substituents/Modifications
This compound Carbothioamide, thiomorpholine Six-membered thiomorpholine Methyl group on nitrogen
O-methyl-N-4-bromophenyl thiocarbamate Thiocarbamate (ROC(=S)NHR') Aromatic phenyl ring 4-Bromophenyl, methyl-O group
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide Pyrazole, oxomorpholino, carboxamide Pyrazole core 3-Oxomorpholino, methylthio group

Key Observations :

  • Thiomorpholine vs.
  • Carbothioamide vs. Thiocarbamate : Carbothioamides (R₂N-C(=S)-R') exhibit stronger hydrogen-bonding propensity due to the N-H group, whereas thiocarbamates (RO-C(=S)-NHR') lack this feature, relying on weaker interactions like halogen bonding (e.g., Br···S in O-methyl-N-4-bromophenyl thiocarbamate) .

Key Differences :

  • The bromophenyl thiocarbamate’s anti-cancer activity is linked to its ability to form stable metal complexes, while the pyrazole-oxomorpholino derivatives leverage Schiff base chemistry for antimalarial action .
  • This compound’s thiomorpholine ring may improve bioavailability compared to phenyl-based analogs, though experimental validation is needed.

Crystallographic and Supramolecular Features

Compound Hydrogen Bonding Halogen Bonding Packing Architecture
This compound Expected: N-H···S(thione) synthons Absent Likely 2D/3D via ring stacking
O-methyl-N-4-bromophenyl thiocarbamate N-H···S(thione) eight-membered synthons Br···π, Br···S interactions 3D via halogen bonds

Insights :

  • The thiocarbamate in forms a dimeric aggregate via N-H···S hydrogen bonds, which propagate into a 3D network through Br···π and Br···S interactions .
  • This compound’s lack of halogen substituents may limit such interactions, but its thiomorpholine ring could enable unique π-stacking or sulfur-mediated contacts.

Comparison :

  • Thiocarbamates like the bromophenyl derivative are synthesized via direct coupling of CS₂ with amines, whereas the target compound may require cyclization steps to form the thiomorpholine ring.

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